Di-tert-butyl hydrogen phosphate

Catalog No.
S799798
CAS No.
33494-81-4
M.F
C8H18O4P-
M. Wt
209.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl hydrogen phosphate

CAS Number

33494-81-4

Product Name

Di-tert-butyl hydrogen phosphate

IUPAC Name

ditert-butyl hydrogen phosphate

Molecular Formula

C8H18O4P-

Molecular Weight

209.2 g/mol

InChI

InChI=1S/C8H19O4P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3,(H,9,10)

InChI Key

YEWZQCDRZRYAEB-UHFFFAOYSA-M

SMILES

CC(C)(C)OP(=O)(O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OP(=O)([O-])OC(C)(C)C

The exact mass of the compound Di-tert-butyl hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Di-tert-butyl hydrogen phosphate (CAS 33494-81-4) is a highly sterically hindered, organic-soluble dialkyl phosphate monoacid. In industrial and pharmaceutical procurement, it is primarily sourced as a premium phosphorylating agent for the synthesis of N-phosphonooxymethyl prodrugs, nucleotide analogs, and complex phosphopeptides . Unlike inorganic phosphates, its high solubility in polar and non-polar organic solvents (such as dichloromethane and toluene) allows for efficient, homogeneous phase reactions . The defining value of this compound lies in its bulky tert-butyl groups, which serve as transient protecting groups that shield the phosphate core during complex multi-step syntheses before being cleanly removed under mild conditions.

Procurement teams often consider less expensive, less sterically hindered analogs such as diethyl hydrogen phosphate or dibenzyl hydrogen phosphate. However, generic substitution routinely fails during the critical late-stage deprotection phase. Diethyl and dimethyl phosphates require harsh, aggressive nucleophiles (e.g., TMSBr) or strong acids for cleavage, which frequently degrade sensitive ether linkages or epoxides within the target Active Pharmaceutical Ingredient (API) [1]. Dibenzyl phosphate, a common alternative, necessitates catalytic hydrogenolysis (H2, Pd/C) for deprotection; this strictly precludes its use in molecules containing reducible functional groups such as alkenes, alkynes, or nitro groups. Di-tert-butyl hydrogen phosphate is uniquely positioned because its tert-butyl groups can be quantitatively cleaved using mild trifluoroacetic acid (TFA) at room temperature, ensuring orthogonal deprotection that preserves the structural integrity of highly functionalized, fragile substrates.

Orthogonal Deprotection in Complex API Synthesis

Di-tert-butyl hydrogen phosphate enables mild global deprotection using 10-95% trifluoroacetic acid (TFA) in dichloromethane at 20-25 °C. In contrast, dibenzyl phosphate derivatives require catalytic hydrogenation (H2, Pd/C), which reduces alkenes and alkynes, while diethyl phosphate requires harsh nucleophilic cleavage (e.g., TMSBr) that can degrade sensitive ethers [1]. The t-butyl strategy achieves near-quantitative recovery of the free phosphate without altering reducible or acid-stable functional groups.

Evidence DimensionDeprotection condition compatibility
Target Compound DataCleavage via TFA at 20-25 °C (preserves reducible groups)
Comparator Or BaselineDibenzyl phosphate (requires H2/Pd, reduces double bonds); Diethyl phosphate (requires TMSBr)
Quantified DifferenceEliminates reduction/cleavage side-reactions for sensitive substrates
ConditionsLate-stage phosphate deprotection in highly functionalized organic synthesis

Essential for procuring a phosphorylating agent compatible with APIs containing reducible double bonds or sensitive ether linkages.

Prevention of Unwanted Alkylation Side-Reactions

During phosphorylation reactions, smaller dialkyl phosphates like dimethyl or diethyl hydrogen phosphate can inadvertently act as alkylating agents, leading to nucleophilic attack at the primary alkyl carbon and generating unwanted byproducts. The bulky tert-butyl groups of di-tert-butyl hydrogen phosphate provide immense steric shielding, effectively shutting down this pathway [1]. This steric bulk typically reduces alkylation byproducts to negligible levels, significantly improving the yield of the desired phosphotriester intermediate compared to unhindered analogs.

Evidence DimensionAlkylation byproduct formation
Target Compound Data<1% alkylation side-reactions due to tertiary carbon steric bulk
Comparator Or BaselineDimethyl/diethyl phosphates (susceptible to nucleophilic attack at the primary carbon)
Quantified DifferenceNear total suppression of alkylation pathways
ConditionsNucleophilic coupling environments during phosphotriester formation

Maximizes target yield and minimizes costly chromatographic purification steps during industrial scale-up.

Seamless Integration with Solid-Phase Peptide Synthesis (SPPS)

In the synthesis of phosphopeptides, the phosphorylating agent must be compatible with the standard Fmoc-SPPS workflow. Di-tert-butyl hydrogen phosphate is ideal because its tert-butyl groups are cleaved by the exact same TFA-based cleavage cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) used to remove side-chain protecting groups and cleave the peptide from the resin [1]. Using dibenzyl phosphate would require an additional, separate hydrogenolysis step post-cleavage, reducing overall yield and increasing processing time.

Evidence DimensionDeprotection steps in SPPS
Target Compound Data1-step simultaneous global deprotection and resin cleavage (TFA-based)
Comparator Or BaselineDibenzyl phosphate (requires 2 steps: TFA cleavage + Pd/C hydrogenation)
Quantified DifferenceEliminates 1 entire synthetic step and associated yield losses
ConditionsFmoc-based Solid-Phase Peptide Synthesis (SPPS)

Dramatically reduces processing time and improves overall yields for commercial phosphopeptide manufacturing.

Synthesis of N-Phosphonooxymethyl Prodrugs

Because of its mild deprotection profile, di-tert-butyl hydrogen phosphate is heavily procured for synthesizing N-phosphonooxymethyl prodrugs, which are designed to enhance the aqueous solubility and bioavailability of poorly soluble APIs. The t-butyl groups allow for selective deprotection without degrading the newly formed, often fragile, phosphonooxymethyl linkage [1].

Commercial Phosphopeptide Manufacturing via SPPS

It is the phosphorylating agent of choice in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its compatibility with standard TFA cleavage cocktails allows manufacturers to simultaneously deprotect the phosphate, remove amino acid side-chain protections, and cleave the peptide from the resin in a single step, streamlining downstream purification [2].

Nucleotide Analog and Oligo-ADP-Ribose Synthesis

In the synthesis of complex nucleotide analogs and oligo-ADP-ribose chains, harsh deprotection conditions can easily cleave sensitive glycosidic bonds. Procurement of di-tert-butyl hydrogen phosphate enables the use of mild acidic deprotection, ensuring the structural integrity of the ribose rings and inter-nucleotide linkages is maintained [3].

XLogP3

0.9

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard;Environmental Hazard

Dates

Last modified: 08-15-2023

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